2-Amino-3-(4-hydroxyphenyl)propanehydrazide
Description
Direct Synthesis Routes from L-Tyrosine Precursors
The traditional and widely adopted method for synthesizing L-tyrosine hydrazide from L-tyrosine involves a two-step process. chemicalbook.com The initial step is an esterification of L-tyrosine, which is then followed by hydrazinolysis. A common approach to the esterification is the use of thionyl chloride in an alcoholic solvent, such as methanol (B129727). For instance, L-tyrosine can be treated with thionyl chloride in methanol at 0°C for 6 hours to yield the corresponding methyl ester, methyl L-tyrosinate. chemicalbook.comarkat-usa.org
Following the formation of the ester, the second step, hydrazinolysis, is carried out. This involves reacting the L-tyrosine ester with hydrazine (B178648) hydrate (B1144303). chemicalbook.comarkat-usa.org For example, methyl L-tyrosinate can be reacted with hydrazine hydrate in methanol over a 24-hour period to produce L-tyrosine hydrazide. chemicalbook.com This classical method is effective, though it involves the use of hazardous reagents like thionyl chloride and requires relatively long reaction times.
Table 1: Classical Synthesis of L-Tyrosine Hydrazide
| Step | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Esterification | L-tyrosine, Thionyl chloride, Methanol, 0°C, 6 h | Methyl L-tyrosinate | chemicalbook.com |
| Hydrazinolysis | Methyl L-tyrosinate, Hydrazine hydrate, Methanol, 24 h | L-Tyrosine hydrazide | chemicalbook.com |
In recent years, more environmentally friendly methods for chemical synthesis have been developed. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous substances and minimize reaction times and energy consumption. For the synthesis of hydrazides and related compounds, methods such as grindstone chemistry and microwave irradiation have shown promise. scispace.comchowgules.ac.in
The grindstone method involves the solvent-free grinding of reactants, often with a catalyst. chowgules.ac.in L-tyrosine itself has been utilized as an efficient, bifunctional, and eco-friendly organo-catalyst in various reactions, including the synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.netimedpub.com This suggests its potential application in greener synthetic routes.
Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly shorter reaction times and higher yields compared to conventional heating. scispace.comimedpub.com For example, the synthesis of certain Schiff bases can be achieved in minutes under microwave irradiation, a significant improvement over hours of conventional stirring. scispace.com While specific green protocols for the direct synthesis of L-tyrosine hydrazide are not extensively detailed in the provided results, the principles of grindstone chemistry and microwave irradiation are applicable to the synthesis of hydrazones and other derivatives, indicating a potential for developing greener routes for L-tyrosine hydrazide itself. scispace.comresearchgate.netimedpub.comdntb.gov.ua
Synthesis of Advanced L-Tyrosine Hydrazide Derivatives
L-tyrosine hydrazide serves as a versatile building block for the synthesis of more complex molecules, particularly hydrazones and acylhydrazones. rsc.orgsoeagra.com These are typically formed through the condensation reaction between the hydrazide group of L-tyrosine hydrazide and a carbonyl compound (an aldehyde or a ketone). soeagra.com The reaction proceeds via a proton-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. soeagra.com
The formation of acylhydrazones from L-tyrosine hydrazide is a key reaction in the development of dynamic covalent polymers and other "smart" materials. rsc.org For instance, L-tyrosine hydrazide can be reacted with a bisaldehyde-functionalized copolymer to form a biodynamer linked by reversible acylhydrazone bonds. rsc.org This reaction is often catalyzed by an acid, such as deuterated chloroform (B151607) (DCl), and can be monitored by techniques like 1H NMR spectroscopy. rsc.org Studies have shown that the reaction of an aromatic bisaldehyde with L-tyrosine hydrazide to form an acylhydrazone can go to completion within 12 hours. rsc.orgrsc.org
Table 2: Synthesis of Acylhydrazone from L-Tyrosine Hydrazide
| Reactants | Catalyst | Conditions | Product | Reference |
|---|
L-tyrosine hydrazide is a valuable tool in peptide and protein chemistry, particularly in the synthesis of long or complex peptides via native chemical ligation (NCL). nih.govspringernature.comrsc.org NCL is a powerful technique that allows for the joining of two unprotected peptide fragments. One fragment must have a C-terminal thioester, and the other an N-terminal cysteine.
Peptide hydrazides, including those derived from L-tyrosine, can serve as precursors to the required peptide thioesters. nih.govspringernature.com The peptide hydrazide is converted in situ to a peptide azide (B81097) by treatment with sodium nitrite (B80452) (NaNO₂) at a low temperature (around -15°C) and acidic pH. nih.govresearchgate.net This peptide azide can then react with a thiol, such as 4-mercaptophenylacetic acid (MPAA), to form the thioester, which then undergoes ligation with the N-terminal cysteine of the second peptide fragment. nih.gov This hydrazide-based NCL strategy has been successfully employed in the total synthesis of proteins like α-synuclein and the complex peptide recifin A. nih.govspringernature.com
Solid-phase peptide synthesis (SPPS) is the standard method for creating peptide chains. google.comgoogle.comexplorationpub.com L-tyrosine hydrazide can be incorporated into SPPS protocols. For example, a peptide chain can be elongated on a solid support, and the final C-terminal residue can be a hydrazide. explorationpub.com This allows for late-stage diversification of the peptide's C-terminus. explorationpub.com
The synthesis of orthogonally functionalized L-tyrosine derivatives allows for specific chemical modifications at different sites of the molecule. An important example is the preparation of O-propargyl tyrosine derivatives. nih.govmedchemexpress.comprecisepeg.com The propargyl group, which contains a terminal alkyne, is introduced onto the hydroxyl group of the tyrosine side chain. This is typically achieved by reacting N-protected tyrosine (e.g., N-Boc-tyrosine) with propargyl bromide in the presence of a base like potassium carbonate. nih.gov
The resulting O-propargyl tyrosine contains an alkyne handle that can be used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmedchemexpress.com This allows for the specific attachment of azide-containing molecules. When combined with a hydrazide at the C-terminus, this creates a bifunctional molecule with two orthogonal reactive sites: the alkyne for click chemistry and the hydrazide for forming hydrazones or for use in NCL. nih.gov This strategy has been used to create macrocyclic organo-peptide hybrids by reacting a biosynthetic precursor containing O-propargyl tyrosine with a bifunctional azide/hydrazide linker. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIXENPCUPDSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NN)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7662-51-3 | |
| Record name | Tyrosine, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for L Tyrosine Hydrazide and Its Derivatives
Stereochemical Resolution and Purity Control in L-Tyrosine Hydrazide Synthesis
The synthesis of L-tyrosine hydrazide with high stereochemical purity is crucial for its applications, particularly in pharmaceuticals and peptide synthesis. ontosight.aisigmaaldrich.comcymitquimica.com The inherent chirality of the L-tyrosine starting material must be maintained throughout the synthetic process to yield the desired enantiomerically pure product. ontosight.aiucla.edu
Starting Material Control: The most direct approach to obtaining enantiomerically pure L-tyrosine hydrazide is to start with L-tyrosine of high optical purity. ucla.edu Commercial suppliers often provide L-tyrosine with specified enantiomeric excess (ee).
Diastereomeric Salt Formation: One of the most effective methods for resolving racemic mixtures is the formation of diastereomeric salts. scholaris.ca In the context of tyrosine derivatives, this involves reacting the racemic compound with a chiral resolving agent to form two diastereomeric salts with different solubilities. These salts can then be separated by fractional crystallization. For instance, D- and L-tyrosine hydrazide have been successfully used to resolve racemic 3,3-difluoro-Cbz-proline, affording both enantiomers in high yield and enantiomeric excess. nih.gov The resolving agent, in this case, the tyrosine hydrazide, can often be recovered and recycled. nih.gov Although not specifically detailed for L-tyrosine hydrazide itself, the resolution of DL-tyrosine hydrazide has been achieved using Cbz-L-proline. chemicalbook.com
Chromatographic Techniques: Chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers and assessing the enantiomeric purity of the final product. nih.govindofinechemical.com HPLC methods using chiral stationary phases can effectively separate L- and D-tyrosine hydrazide, allowing for accurate determination of the enantiomeric excess. nih.gov Purity is also commonly assessed by HPLC, with some commercial sources reporting purities greater than 99%. indofinechemical.comavantorsciences.com
Spectroscopic and Physical Characterization: Standard analytical techniques are used to confirm the chemical identity and purity of L-tyrosine hydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized compound. mdpi.commdpi.com
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. mdpi.com
Melting Point: The melting point is a good indicator of purity, with a sharp melting range suggesting a pure compound. Reported melting points for L-tyrosine hydrazide are in the range of 196-198 °C and 224-228 °C. sigmaaldrich.comchemimpex.com
Optical Rotation: The specific optical rotation is a key measure of enantiomeric purity. sigmaaldrich.comchemimpex.com For L-tyrosine hydrazide, a specific rotation of [α]20/D +76° (c = 4.2 in 1 M HCl) has been reported. sigmaaldrich.com
A summary of analytical data for L-tyrosine hydrazide and a derivative is presented below:
| Compound Name | Analytical Method | Reported Value |
| L-Tyrosine Hydrazide | Purity (HPLC) | >99% indofinechemical.com |
| Melting Point | 196-198 °C sigmaaldrich.com | |
| Optical Rotation [α]20/D | +76° (c = 4.2 in 1 M HCl) sigmaaldrich.com | |
| Acetyl-L-tyrosine hydrazide | Purity (Assay) | ≥ 98% chemimpex.com |
| Melting Point | 224 - 228 °C chemimpex.com | |
| Optical Rotation [α]D20 | +38 ± 3° (c=0.5 in water) chemimpex.com |
Scale-Up Considerations and Industrial Relevance of Synthetic Routes
The industrial production of L-tyrosine hydrazide and its derivatives, such as benserazide (B1668006), presents several challenges related to scale-up, cost-effectiveness, and process safety. researchgate.netgoogleapis.comgoogleapis.com
Key considerations for the large-scale synthesis include:
Solvent Selection and Amount: The choice of solvent is critical for reaction efficiency, product solubility, and ease of purification. In the synthesis of benserazide, a derivative of L-tyrosine hydrazide, traditional methods using water-alcohol mixtures required large solvent volumes, making the process less economical for industrial production. googleapis.com Furthermore, the instability of benserazide and its intermediates in these solvent systems poses a significant challenge. googleapis.com The development of processes using alternative solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP) has been explored to improve stability and reduce the required solvent quantities. googleapis.com
Process Simplification and Efficiency: For industrial applications, synthetic routes should be simple, high-yielding, and economically feasible. researchgate.netgoogleapis.com Some patented methods for benserazide synthesis are considered complex and not suitable for large-scale industrial production. google.com The development of continuous flow synthesis methods offers a promising alternative to batch processes. Continuous flow reactors can improve safety, reduce reaction times, and allow for easier automation and control, potentially leading to higher yields and purity. patsnap.com For instance, a continuous flow method for synthesizing benserazide hydrochloride resulted in a yield of about 88% and a purity of approximately 99.7%. patsnap.com
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions significantly impacts the efficiency and safety of the synthesis. In the production of benserazide, hydrogenation is a key step. googleapis.com Traditional methods often use a Pd/C catalyst. googleapis.com However, the large amount of catalyst required and the high-pressure reaction conditions can pose safety hazards and lead to product degradation. google.com The use of fixed-bed hydrogenation reactors can address some of these issues by allowing for continuous production and minimizing contact time between the product and the catalyst, thereby reducing degradation. google.com
Purification and By-product Removal: The purification of the final product on a large scale can be challenging. Column chromatography, while effective at the lab scale, is often impractical and costly for industrial production due to the large volumes of solvents required and potential for reduced yield. google.com The development of synthetic methods that minimize by-product formation or facilitate their removal is crucial. For example, using a carbodiimide (B86325) that forms a water-soluble urea (B33335) by-product in the synthesis of L-tyrosine derived diphenols allows for easier purification by precipitation. google.com
Polymorphism: Many active pharmaceutical ingredients, including benserazide, can exist in different crystalline forms, or polymorphs, which can have different physical properties, including stability and solubility. googleapis.com Controlling the crystallization process to consistently produce the desired polymorph is a critical aspect of industrial-scale synthesis. googleapis.comgoogleapis.com
The table below summarizes some of the challenges and solutions in the scale-up of L-tyrosine derivative synthesis:
| Challenge | Traditional Approach | Improved/Industrial Approach |
| Solvent Volume | Large volumes of water-alcohol mixtures googleapis.com | Use of alternative solvents like DMF, DMA, NMP; continuous flow processes googleapis.compatsnap.com |
| Process Complexity | Multi-step, complex batch processes google.com | Simplified, high-yielding routes; continuous flow synthesis researchgate.netpatsnap.com |
| Safety | High-pressure reactions, large catalyst amounts google.com | Fixed-bed hydrogenation, continuous flow reactors to minimize hazards google.com |
| Purification | Large-scale column chromatography google.com | Methods that facilitate by-product removal (e.g., water-soluble by-products); controlled crystallization google.com |
| Polymorph Control | Inconsistent formation of polymorphs googleapis.com | Controlled crystallization conditions to obtain stable, desired polymorphs googleapis.comgoogleapis.com |
L Tyrosine Hydrazide in Derivatization Strategies and Bioconjugation
Site-Specific Modification of Peptides and Proteins Utilizing Hydrazide Chemistry
The hydrazide functional group is a potent nucleophile that facilitates chemoselective reactions crucial for the site-specific modification of peptides and proteins. oup.com This reactivity allows for the introduction of various functionalities onto biomolecules, enabling the study of their structure and function.
One key strategy involves the reaction of hydrazides with aldehydes or ketones to form hydrazones. This reaction is particularly useful for labeling proteins. For instance, an aldehyde-tagged maltose-binding protein can be condensed with biotin (B1667282) hydrazide, demonstrating a practical application of this method. researchgate.net The formation of acyl hydrazones is a well-established reaction in organic chemistry and has been adapted for protein modification. researchgate.net
Furthermore, peptide or protein hydrazides serve as key intermediates for different synthesis and modification purposes. oup.comresearchgate.net They can be converted to acyl azides through oxidation, which are reactive towards nucleophiles and can be used for peptide chain extension. oup.comresearchgate.net This method, known since the early days of peptide chemistry, has been refined for both solution-phase and solid-phase peptide synthesis. oup.com
The versatility of hydrazide chemistry is also evident in its use for protein cyclization and terminal modification. researchgate.net For example, a C-terminal hydrazide can be used to cyclize a protein. researchgate.net Moreover, recombinant synthesis techniques can produce peptide hydrazides, which are valuable substrates for protein semisynthesis. oup.com This involves interrupting the intein-mediated acyl transfer with hydrazine (B178648) to generate a peptide hydrazide. oup.com
Recent advancements have focused on the C-terminal modification of unprotected peptide hydrazides. acs.org Oxidation of these hydrazides in aqueous media generates C-terminal isocyanates via a Curtius rearrangement. acs.org These isocyanates can then react with a variety of nucleophiles, including other hydrazines and hydrazides, to form stable conjugates. acs.org This chemo- and regioselective conjugation has been successfully applied to multiple peptides and even a 53 kDa protein hydrazide. acs.org
The unique properties of L-tyrosine, with its phenolic side chain, add another layer of functionality. orientjchem.org The tyrosine residue itself is a target for various bioconjugation reactions due to the reactivity of its phenol (B47542) ring. orientjchem.orgresearchgate.net This makes L-tyrosine hydrazide a bifunctional molecule, offering opportunities for orthogonal chemistries.
Hydrazide Labeling Techniques in Glycomics and Glycoproteomics for Enhanced Analysis
Hydrazide chemistry plays a pivotal role in the enrichment and analysis of glycoproteins and glycans, a field known as glycomics and glycoproteomics. creative-proteomics.commdpi.com The low ionization efficiency of native glycans and glycopeptides often hinders their detection by mass spectrometry (MS). creative-proteomics.commdpi.com Chemical derivatization with labels, including hydrazides, improves ionization efficiency by increasing hydrophobicity and can influence fragmentation patterns to facilitate structural analysis. creative-proteomics.com
One of the primary methods, known as hydrazide chemistry, involves the covalent immobilization of glycoproteins onto a solid hydrazide support. mdpi.com This is achieved by oxidizing the cis-diol groups of glycans to form aldehydes, which then react with the hydrazide on the support. mdpi.com After capturing the glycoproteins, non-glycosylated peptides are washed away, and the desired glycopeptides are subsequently released for analysis, often by enzymatic cleavage with PNGase F. mdpi.com This technique has been widely applied to study glycoproteins in various diseases. mdpi.com
Hydrazide-functionalized resins are also used to enrich glycoproteins of interest. researchgate.net This approach has been utilized for the quantitative profiling of N-linked glycans. researchgate.net A solid-phase labeling approach integrates glycopeptide enrichment and stable isotope labeling on hydrazide beads. acs.org This method allows for the sequential enrichment, washing, labeling, and release of glycopeptides, streamlining the process and improving recovery compared to solution-based methods. acs.org This technique has demonstrated good accuracy and a wide linear range for the quantification of glycopeptides. acs.org
Various derivatization techniques are available for glycomic and glycoproteomic analysis, with hydrazide labeling being a prominent one alongside reductive amination and permethylation. creative-proteomics.com The choice of method depends on the specific analytical goal. For instance, hydrazinolysis can be used for the complete and unbiased release of both N- and O-glycans in their non-reduced forms, allowing for subsequent labeling. nih.gov
Recent innovations include the development of new cationic hydrazide tags, such as 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium (HTMBA). researchgate.net These tags can rapidly and completely derivatize glycans under mild conditions, significantly enhancing signal intensity in MALDI-MS analysis and making them suitable for high-throughput applications. researchgate.net
| Technique | Principle | Application | Key Advantages |
| Solid-Phase Hydrazide Chemistry | Covalent immobilization of oxidized glycoproteins on a hydrazide support. mdpi.com | Enrichment of glycopeptides for MS analysis. mdpi.com | Selective capture and purification of glycoproteins. mdpi.com |
| On-Bead Isotope Labeling | Integration of glycopeptide enrichment and stable isotope labeling on hydrazide beads. acs.org | Relative quantification of protein glycosylation. acs.org | Improved recovery and high detection sensitivity. acs.org |
| Cationic Hydrazide Tagging | Derivatization of glycans with a cationic hydrazide tag (e.g., HTMBA). researchgate.net | Rapid and sensitive glycomics analysis by MALDI-MS. researchgate.net | High reaction efficiency under mild conditions, enhanced signal intensity. researchgate.net |
| Hydrazinolysis | Chemical release of N- and O-glycans from glycoproteins. nih.gov | Unbiased release of glycans for subsequent analysis. nih.gov | Provides non-reduced glycans for further labeling. nih.gov |
Bioconjugation Methodologies Employing L-Tyrosine Hydrazide as a Linker
L-tyrosine hydrazide serves as a valuable bifunctional linker in bioconjugation, leveraging both the reactive hydrazide group and the phenolic side chain of tyrosine. The hydrazide moiety readily reacts with aldehydes and ketones to form stable hydrazone linkages, a reaction widely employed in creating bioconjugates. mdpi.com This reaction is often used for radiolabeling biomolecules, for example, by conjugating a hydrazide-functionalized molecule with an 18F-labeled aldehyde. mdpi.com The resulting hydrazone bond has demonstrated stability in vivo. mdpi.com
The phenolic group of the tyrosine component of L-tyrosine hydrazide offers an additional site for modification through various "tyrosine-click" reactions. rsc.orgrsc.org This allows for the creation of more complex and multifunctional bioconjugates. For instance, a biodynamer formed by the reaction of L-tyrosine hydrazide with a bisaldehyde-functionalized polymer can be further modified at the phenolic moiety. rsc.orgresearchgate.net This has been demonstrated by attaching other molecules through a tyrosine-click reaction or via enzymatic coupling catalyzed by horseradish peroxidase (HRP). rsc.orgresearchgate.net
The versatility of L-tyrosine hydrazide as a linker is highlighted in the construction of environmentally responsive materials. rsc.orgrsc.orgresearchgate.net By linking polymer chains with L-tyrosine hydrazide, it is possible to create "biodynamers" that exhibit thermo- and pH-responsive behaviors. rsc.orgrsc.orgresearchgate.net The presence of the amino acid end group imparts an isoelectric point to the polymer, making its properties tunable. rsc.orgresearchgate.net
Furthermore, the tyrosine residue itself is a target for specific bioconjugation strategies. orientjchem.orgresearchgate.net Azo coupling, an established method, involves the reaction of diazonium compounds with the phenol ring of tyrosine. mdpi.com This reaction has been used to introduce radiometals into tyrosine-containing proteins. mdpi.com The unique reactivity of the tyrosine side chain, which can participate in various non-covalent interactions, makes it a valuable component in molecular recognition sites. orientjchem.org
The combination of hydrazide chemistry and tyrosine reactivity in a single molecule like L-tyrosine hydrazide provides a powerful tool for constructing sophisticated bioconjugates with tailored properties and multiple functionalities.
| Linkage Chemistry | Reactive Groups | Resulting Bond | Key Features |
| Hydrazone Formation | Hydrazide + Aldehyde/Ketone | Hydrazone | Stable linkage, widely used in radiolabeling. mdpi.com |
| Tyrosine-Click Reaction | Phenolic ring of Tyrosine + Diazodicarboxamide | C-N bond | Allows for further functionalization of the conjugate. rsc.orgrsc.org |
| Azo Coupling | Phenolic ring of Tyrosine + Diazonium compound | Azo bond | Used for introducing radiometals into proteins. mdpi.com |
| HRP-catalyzed coupling | Phenolic ring of Tyrosine | C-C or C-O bond | Enzymatic method for creating protein bioconjugates. rsc.orgresearchgate.net |
Dynamic Covalent Chemistry Applications with L-Tyrosine Hydrazide (e.g., Biodynamer Formation)
L-tyrosine hydrazide is a key component in the burgeoning field of dynamic covalent chemistry (DCC), particularly in the formation of "biodynamers". rsc.orgrsc.orgresearchgate.net Biodynamers are polymeric structures that integrate the adaptive nature of dynamic covalent polymers with the properties of biomolecules, holding significant promise for the development of "smart" materials. rsc.orgresearchgate.net
The formation of these biodynamers often relies on the reversible reaction between a hydrazide, such as L-tyrosine hydrazide, and an aldehyde to form an acylhydrazone linkage. rsc.orgrsc.orgresearchgate.net This dynamic covalent bond can be formed and broken under specific conditions, such as changes in pH, allowing the polymer network to be reconfigurable. epo.org
A notable example is the bioconjugation of L-tyrosine hydrazide to the ends of bisaldehyde-functionalized thermoresponsive copolymer chains. rsc.orgrsc.orgresearchgate.net This creates a biodynamer with both temperature and pH-responsive characteristics. rsc.orgrsc.orgresearchgate.net The incorporation of the L-tyrosine hydrazide introduces an amino acid end group, which imparts an isoelectric point to the biodynamer and a pH-dependent lower critical solution temperature (LCST). rsc.orgresearchgate.net
The dynamic nature of the acylhydrazone linkage allows for the properties of the biodynamer to be tuned through chain exchange reactions. rsc.orgresearchgate.net By introducing other hydrazine or hydrazide molecules, the composition and therefore the properties of the biodynamer can be altered. rsc.orgresearchgate.net For instance, biological recognition capabilities can be endowed upon the biodynamer by exchanging L-tyrosine hydrazide with biotin hydrazide. rsc.orgresearchgate.net
The versatility of L-tyrosine hydrazide in this context is further enhanced by the presence of the phenolic moiety. This provides a reactive scaffold for additional modifications, such as through tyrosine-click reactions or enzymatic couplings, allowing for the creation of multifunctional and adaptive biohybrid materials. rsc.orgresearchgate.net
The application of DCC with L-tyrosine hydrazide extends to the development of stimuli-responsive systems for biomedical applications. For example, dynamic covalent nanoparticles can be constructed that exhibit reversible pH-dependent formation and disintegration, making them potential candidates for smart nanocarriers in drug delivery. researchgate.net The reversible nature of the bonds allows for the controlled release of cargo in response to specific environmental cues, such as the acidic environment of a tumor. epo.orgacs.org
| Biodynamer System | Dynamic Covalent Bond | Stimuli-Responsiveness | Potential Application |
| L-Tyrosine hydrazide + Bisaldehyde-functionalized copolymer | Acylhydrazone | Temperature and pH | Smart materials, responsive scaffolds. rsc.orgrsc.orgresearchgate.net |
| Hydrazide-containing copolymers + Dialdehydes | Acylhydrazone | pH | Smart nanocarriers for biomedicine. researchgate.net |
| Pyridoxal phosphate (B84403) + Hydrazide-functionalized copolymer | Acylhydrazone | pH, salt, and enzymes | Intracellular protein delivery. researchgate.net |
Chemo- and Bioselective Functionalization Approaches with L-Tyrosine Hydrazide Derivatives
The unique structure of L-tyrosine hydrazide, featuring a nucleophilic hydrazide group and a versatile phenolic ring, allows for a variety of chemo- and bioselective functionalization strategies. acs.orgorientjchem.org These approaches enable the precise modification of biomolecules, which is crucial for applications in chemical biology and therapeutics. researchgate.net
A key chemoselective strategy involves the C-terminal modification of peptides and proteins that have been derivatized to possess a hydrazide group. acs.org Through oxidation, the C-terminal peptide hydrazide is converted in situ to a reactive acyl azide (B81097), which then undergoes a Curtius rearrangement to form an isocyanate. acs.org This isocyanate can then be chemoselectively captured by various nucleophiles, including hydrazines and aromatic thiols, to form stable conjugates. acs.org This method is highly selective for the C-terminus and can be performed on fully unprotected peptides and proteins in aqueous media. acs.org
The phenolic side chain of the tyrosine moiety in L-tyrosine hydrazide provides an orthogonal site for bioselective functionalization. rsc.orgresearchgate.net The "tyrosine-click" reaction, which involves the reaction of the electron-rich phenol ring with cyclic diazodicarboxamide derivatives, is a prime example of a chemoselective modification targeting tyrosine. mdpi.comnih.gov This reaction is rapid, occurs under mild conditions, and is selective for tyrosine even in the presence of other potentially reactive amino acids like lysine (B10760008) and tryptophan. rsc.org The resulting linkage is highly stable across a wide range of pH and temperatures, and even in human blood plasma. nih.gov
Enzyme-mediated approaches offer another layer of bioselectivity. For instance, the enzyme tyrosinase can selectively oxidize the phenolic group of tyrosine to an o-quinone. rsc.orgacs.org This reactive intermediate can then be targeted by specific nucleophiles, such as cysteine residues on another protein, to form a covalent bond. acs.org This method has been used to couple full-sized proteins under mild conditions. acs.org Alternatively, the o-quinone can be reacted with other nucleophiles like Cy5-hydrazide to label proteins. rsc.org
The combination of these chemo- and bioselective methods allows for the creation of dually and distinctly modified bioconjugates. researchgate.net For example, a protein could be modified at a specific site using hydrazide chemistry and then functionalized at a tyrosine residue using an orthogonal method like the tyrosine-click reaction. This capability is becoming increasingly important for developing advanced biotherapeutics and sophisticated biomaterials. researchgate.net
| Functionalization Approach | Target Site | Key Reagents/Catalysts | Selectivity |
| C-Terminal Isocyanate Formation | C-terminal peptide hydrazide | Oxidizing agents (e.g., NaNO₂) | Chemoselective for the C-terminus. acs.org |
| Tyrosine-Click Reaction | Phenolic ring of tyrosine | Cyclic diazodicarboxamides (PTADs) | Chemoselective for tyrosine residues. mdpi.comnih.gov |
| Enzymatic Oxidation | Phenolic ring of tyrosine | Tyrosinase | Bioselective for exposed tyrosine residues. rsc.orgacs.org |
| Azo Coupling | Phenolic ring of tyrosine | Diazonium compounds | Chemoselective for tyrosine. mdpi.com |
Spectroscopic and Structural Characterization of L Tyrosine Hydrazide and Its Complexes
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the study of L-Tyrosine Hydrazide, providing detailed information at the molecular level.
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups of L-Tyrosine Hydrazide involved in coordination with metal ions. By comparing the IR spectrum of the free ligand with those of its metal complexes, researchers can deduce the binding sites.
The IR spectrum of free L-Tyrosine Hydrazide displays a characteristic band of medium intensity around 1640 cm⁻¹, which is assigned to the ν(C=O) stretching mode of the hydrazide group. niscpr.res.inias.ac.in In several studies involving transition metal and lanthanide complexes, this band, along with the amide II (around 1540 cm⁻¹) and amide III (around 1300 cm⁻¹) bands, shows little to no shift upon complexation. ias.ac.indoi.org This observation indicates that the carbonyl oxygen is not involved in coordination in these specific cases. ias.ac.in The coordination is instead proposed to occur through the primary amine nitrogen of the hydrazide moiety and the phenolic oxygen.
Conversely, in other synthesized complexes, particularly with transition metals like Mn(II), Co(II), Ni(II), and Cu(II), the amide I band exhibits a bathochromic shift (a shift to lower frequency), while the amide III band shows a hypsochromic shift (a shift to higher frequency). orientjchem.org This pattern suggests the participation of the carbonyl oxygen in the coordination to the metal ion. orientjchem.orgajol.info In some instances, such as with a specific Co(II) complex, the amide bands disappear entirely and are replaced by a new strong band around 1606 cm⁻¹, attributed to the ν(NCO⁻) mode. This indicates deprotonation of the amide group and subsequent bonding to the metal ion through the imidol oxygen. orientjchem.org
The ν(N-N) stretching vibration, observed around 927 cm⁻¹ in a Schiff base derived from L-Tyrosine Hydrazide, shifts to a higher frequency in its metal complexes, further supporting the involvement of the hydrazide group in coordination. orientjchem.org The broad bands in the 3362-2920 cm⁻¹ range in the ligand, corresponding to NH stretching vibrations, often become broader and merge with O-H stretching bands from water molecules in the hydrated complexes. orientjchem.org
Table 1: Key IR Spectral Bands (cm⁻¹) of L-Tyrosine Hydrazide and its Derivatives/Complexes
| Vibrational Mode | Free Ligand/Derivative | Complexes | Inference on Coordination | Reference |
|---|---|---|---|---|
| ν(C=O) (Amide I) | ~1640, 1691 | No significant shift | Carbonyl oxygen not involved | ias.ac.indoi.org |
| ν(C=O) (Amide I) | 1691 | Bathochromic shift | Carbonyl oxygen is involved | orientjchem.orgajol.info |
| Amide II | ~1540 | No significant shift | Carbonyl oxygen not involved | ias.ac.indoi.org |
| Amide III | ~1300 | No significant shift | Carbonyl oxygen not involved | ias.ac.indoi.org |
| ν(N-N) | 927 | Hypsochromic shift | Hydrazide nitrogen involved | orientjchem.org |
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides crucial information about the structure of L-Tyrosine Hydrazide derivatives and confirms coordination sites in its diamagnetic complexes (e.g., Zn(II), La(III)).
In the ¹³C NMR spectrum of a Schiff base ligand derived from L-Tyrosine Hydrazide, the carbonyl carbon of the hydrazide moiety appears as a doublet at 171.44 and 171.20 ppm. orientjchem.org Upon complexation with Zn(II), this signal shifts downfield to 191.34 ppm and becomes a singlet. orientjchem.org Similarly, the azomethine carbon signal shifts from 155.96 ppm to 158.5 ppm. These significant shifts confirm the participation of both the hydrazidic carbonyl oxygen and the azomethine nitrogen in coordination with the metal ion. orientjchem.org
Proton NMR (¹H NMR) spectra of lanthanide complexes of L-Tyrosine Hydrazide have also been studied. ias.ac.in The spectra help in confirming the structure of the ligand and its behavior upon complexation. For instance, the absence of major shifts in certain proton signals can corroborate findings from IR spectroscopy, such as the non-involvement of the carbonyl group in bonding. ias.ac.indoi.org A certificate of analysis for a commercial sample of L-Tyrosine Hydrazide confirms its structure using ¹H NMR. sigmaaldrich.cn
Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within L-Tyrosine Hydrazide and to determine the geometry of its metal complexes. L-tyrosine itself exhibits absorption bands around 193 nm, 224 nm, and 275 nm in aqueous solution, corresponding to π-π* transitions in the phenol (B47542) ring. iosrjournals.org
In the metal complexes of L-Tyrosine Hydrazide, the UV-Vis spectra are dominated by ligand-to-metal charge transfer bands and d-d transitions for transition metal complexes. For example, Co(II) and Ni(II) complexes of L-Tyrosine Hydrazide show bands indicative of an octahedral geometry. niscpr.res.in From these spectra, various ligand-field parameters such as the crystal field splitting energy (10Dq), Racah inter-electronic repulsion parameter (B'), and nephelauxetic ratio (β) can be calculated, providing insights into the nature of the metal-ligand bond. niscpr.res.in
The electronic spectra of lanthanide complexes, such as those of Pr(III) and Nd(III), show characteristic f-f transition bands. ias.ac.in The "hypersensitive" transition in the Nd(III) complex (⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂) shows a significant red shift compared to the aquated neodymium ion, and its shape suggests an eight-coordinate environment around the metal ion. ias.ac.in
Table 2: Electronic Spectral Data and Ligand-Field Parameters for Selected Metal Complexes of L-Tyrosine Hydrazide
| Complex | Band Maxima (cm⁻¹) | Assignments | 10Dq (cm⁻¹) | B' (cm⁻¹) | β | Reference |
|---|---|---|---|---|---|---|
| Co(TH)₂Cl₂ | 8333, 19610 | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | 9434 | 884 | 0.91 | niscpr.res.in |
| Ni(TH)₂Cl₂ | 9804, 16130, 26315 | ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | 9804 | 833 | 0.78 | niscpr.res.in |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II) and Mn(II). niscpr.res.inniscpr.res.in The ESR spectra provide detailed information about the electronic environment, geometry, and magnetic interactions in these complexes.
For Cu(II) complexes of L-Tyrosine Hydrazide and its Schiff bases, ESR spectra are often recorded in a frozen glass state (e.g., in DMF or a mixed solvent) at liquid nitrogen temperature. niscpr.res.inniscpr.res.in The spectrum of Cu(TH)₂Cl₂ shows a strong absorption at approximately 1600 G, which is attributed to the forbidden ΔMs = ±2 transition, establishing the presence of a dimeric species. niscpr.res.in The spectra of other Cu(II) complexes show anisotropic signals with different g-values (g∥ and g⊥), which are characteristic of a tetragonally distorted octahedral or pseudo-octahedral geometry. orientjchem.orgniscpr.res.in The trend g∥ > g⊥ > 2.0023 is typically observed, indicating that the unpaired electron resides in the dx²-y² orbital. orientjchem.org
Mass Spectrometry-Based Characterization (e.g., LC-MS, LC-MS/MS, Cyclic Ion Mobility Spectrometry-Mass Spectrometry)
Mass spectrometry (MS) and its hyphenated techniques are vital for confirming the molecular weight and elucidating the structure of L-Tyrosine Hydrazide and its derivatives. orientjchem.orgchemicalbook.com LC-MS has been used to confirm the proposed structures of newly synthesized Schiff base complexes derived from L-Tyrosine Hydrazide. orientjchem.org
A particularly innovative application involves using L-Tyrosine Hydrazide as a chemical derivatization agent to aid in the separation and identification of other molecules, such as bile acid isomers, using Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIMS-MS). nih.govrsc.org In this method, L-Tyrosine Hydrazide is attached to the target molecule, and the resulting derivatives are analyzed. The cIMS-MS platform allows for the separation of isomeric products based on their shape and size (collisional cross-section) after they have been separated by mass-to-charge ratio. nih.govresearchgate.net For instance, when 7-deoxycholic acid (7-DCA) was derivatized with L-Tyrosine Hydrazide, two distinct product isomers were separated and observed. nih.gov Subsequent tandem mass spectrometry (MS/MS) of these separated isomers revealed unique fragmentation patterns, enabling the precise structural elucidation of each product, which differed in the location of the hydrazide tag. nih.gov
Elemental Analysis and Thermogravimetric Studies (TGA-DTA)
Elemental analysis and thermogravimetric analysis (TGA) are classical methods used to determine the empirical formula and thermal stability of L-Tyrosine Hydrazide complexes.
Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is routinely performed to verify that the composition of the synthesized complexes matches the proposed stoichiometry. niscpr.res.inias.ac.inajol.info Metal and chloride content are also determined gravimetrically. niscpr.res.inorientjchem.org
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the decomposition patterns of the complexes and to confirm the presence of water molecules. The TGA curves show weight loss at specific temperature ranges, which can be correlated with the loss of lattice (non-coordinated) and coordinated water molecules, followed by the decomposition of the organic ligand. orientjchem.orgresearchgate.net For example, TGA studies of various metal complexes of a Schiff base of L-Tyrosine Hydrazide showed initial weight loss corresponding to the removal of both lattice and coordinated water molecules, confirming their presence as suggested by other data. orientjchem.org The thermal decomposition of L-tyrosine itself has been shown to occur in a single stage. nih.gov
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to derivatives of L-Tyrosine hydrazide, such as L-Tyrosine hydrazide sulfate (B86663) (LTHS), providing invaluable insights into its molecular geometry, conformation, and intermolecular interactions.
A study on L-Tyrosine hydrazide sulfate (LTHS) revealed that it crystallizes in the monoclinic system with the space group P2₁. researchgate.net The crystal structure was solved with a high degree of precision, resulting in a reliability R factor of 0.0212. researchgate.net The fundamental crystallographic parameters for LTHS are detailed in the table below.
Interactive Table: Crystallographic Data for L-Tyrosine Hydrazide Sulfate (LTHS)
| Parameter | Value |
|---|---|
| Formula | (C₉H₁₅N₃O₂)SO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.5386 (1) |
| b (Å) | 8.0467 (4) |
| c (Å) | 14.0780 (6) |
| β (°) | 93.339 (3) |
| Volume (ų) | 626.36 (4) |
Computational Chemistry Approaches for Structural and Interaction Analysis (e.g., Density Functional Theory, Molecular Docking)
Computational chemistry provides powerful tools to supplement experimental data, offering deeper understanding of the structural, electronic, and interactive properties of molecules like L-Tyrosine hydrazide. Methods such as Density Functional Theory (DFT) and molecular docking are particularly valuable in this regard.
Basic computational properties for L-Tyrosine hydrazide have been calculated to predict its behavior in biological systems. These parameters are summarized in the table below.
Interactive Table: Calculated Physicochemical Properties of L-Tyrosine Hydrazide
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 101.37 Ų | chemscene.com |
| LogP | -0.7481 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 4 | chemscene.com |
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate a wide range of properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining molecular reactivity and stability. mdpi.com For instance, DFT studies on tyrosine-containing pharmaceuticals and hydrazide derivatives have been used to compute molecular orbitals and dipole moments to understand their bioactivity. mdpi.comresearchgate.net In studies of related hydrazide compounds, DFT calculations have helped to demonstrate the stability and electron-donating properties of the molecules. researchgate.net
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to simulate the interaction between a ligand and a protein's active site. For hydrazide derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For example, docking simulations have been performed on hydrazide-hydrazones to visualize their binding within the active site of enzymes like NADPH oxidase. researchgate.net Similarly, studies on titanium complexes of hydrazides have used molecular docking to investigate their inhibitory potential against enzymes such as tyrosinase. ajol.info These analyses help to identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex, providing a rationale for the compound's biological activity. rsc.org
Coordination Chemistry and Metal Complexation of L Tyrosine Hydrazide
Ligational Behavior and Chelation Modes of L-Tyrosine Hydrazide to Metal Centers
L-Tyrosine hydrazide (TH) demonstrates flexible ligational behavior, primarily acting as a neutral bidentate or a uninegative tridentate ligand. niscpr.res.in In its neutral bidentate mode, coordination typically involves the amino group and the carbonyl oxygen of the hydrazide moiety. ias.ac.in However, infrared (IR) spectral data suggests that in many complexes, the carbonyl group of the hydrazide does not participate in coordination. niscpr.res.inias.ac.in Instead, the terminal nitrogen of the hydrazide moiety and the amino group are often the coordination sites. ias.ac.in
When acting as a uninegative tridentate ligand, L-tyrosine hydrazide coordinates through the phenolic hydroxyl group (after deprotonation), the amino group, and the carbonyl oxygen or the terminal nitrogen of the hydrazide group. niscpr.res.in The specific chelation mode is influenced by factors such as the metal ion, the reaction conditions (e.g., pH), and the presence of other coordinating species. niscpr.res.in
Synthesis and Characterization of Transition Metal Complexes
Divalent Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II))
Complexes of L-tyrosine hydrazide with several divalent first-row transition metals have been synthesized and characterized. niscpr.res.in The general types of complexes formed are M(TH)₂Cl₂, M(TH)₂(OH)₂, and M(TH-H)(OH)·nH₂O, where M represents Mn(II), Co(II), Ni(II), Cu(II), or Zn(II), and n can be 0 or 2. niscpr.res.in
The synthesis of these complexes typically involves the reaction of a methanolic or aqueous solution of the respective metal chloride with L-tyrosine hydrazide. niscpr.res.in For the M(TH)₂(OH)₂ and M(TH-H)(OH)·nH₂O series, potassium hydroxide (B78521) is used to facilitate the desired coordination. niscpr.res.in
Table 1: Physicochemical Data for Divalent Metal Complexes of L-Tyrosine Hydrazide
| Complex | Color | Magnetic Moment (μeff, B.M.) | Geometry |
|---|---|---|---|
| Mn(TH)₂Cl₂ | Light Pink | 5.92 | Octahedral/Tetrahedral |
| Co(TH)₂Cl₂ | Pink | 4.98 | Octahedral |
| Ni(TH)₂Cl₂ | Light Green | 3.18 | Octahedral |
| Cu(TH)₂Cl₂ | Green | 1.89 | - |
| Zn(TH)₂Cl₂ | White | Diamagnetic | - |
Data sourced from Rao et al. (1983) niscpr.res.in
These complexes are generally non-electrolytes in DMSO. niscpr.res.in Magnetic susceptibility measurements indicate that the Ni(II) and Mn(II) complexes are spin-free, suggesting octahedral and either octahedral or tetrahedral geometries, respectively. niscpr.res.in The magnetic moments for the Cu(II) complexes correspond to one unpaired electron. niscpr.res.in
Trivalent Metal Complexes (e.g., Fe(III))
While the focus has largely been on divalent metal ions, there is interest in the coordination of L-tyrosine derivatives with trivalent metals like Fe(III). Schiff bases derived from L-tyrosine have been shown to form stable complexes with Fe(III). grafiati.com In some heterodinuclear complexes, Fe(III) is coordinated by residues including a deprotonated tyrosine, which helps to stabilize the ferric oxidation state. academie-sciences.fr
Synthesis and Characterization of Lanthanide Metal Complexes
L-Tyrosine hydrazide also forms complexes with trivalent lanthanide ions. ias.ac.in Two main types of complexes have been identified: [M(TH)₃Cl₂]Cl, where M = La(III), Pr(III), and Nd(III), and [M'(TH)₂Cl₂]Cl, where M' = Sm(III), Eu(III), Gd(III), and Dy(III). ias.ac.in
The synthesis of these lanthanide complexes involves the reaction of hot methanolic solutions of L-tyrosine hydrazide and the appropriate lanthanide trichloride. ias.ac.in The resulting complexes are generally soluble in water, ethanol, DMF, and DMSO, but insoluble in non-polar organic solvents. ias.ac.in Molar conductance measurements in DMF and methanol (B129727) indicate a 1:1 electrolytic behavior, suggesting that one chloride ion is outside the coordination sphere. ias.ac.in
In these lanthanide complexes, L-tyrosine hydrazide acts as a neutral bidentate ligand. ias.ac.in Based on analytical and physicochemical data, coordination numbers of eight have been proposed for La(III), Pr(III), and Nd(III) complexes, while a coordination number of six is suggested for Sm(III), Eu(III), Gd(III), and Dy(III) complexes. ias.ac.in
Spectroscopic Probes for Investigating Metal-Ligand Interactions and Geometries
A variety of spectroscopic techniques are employed to elucidate the structure and bonding in L-tyrosine hydrazide metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. Shifts in the vibrational frequencies of the amino (-NH₂) and carbonyl (C=O) groups upon complexation provide evidence of their involvement in bonding. niscpr.res.inias.ac.in For instance, a comparison of the IR spectra of the free ligand with its metal complexes often reveals a negative shift in the ν(C=O) band and changes in the ν(N-H) bands, indicating coordination through the carbonyl oxygen and amino nitrogen. niscpr.res.inajol.info However, in many L-tyrosine hydrazide complexes, the carbonyl band remains unchanged, suggesting its non-involvement in coordination. niscpr.res.inias.ac.in
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry around the metal ion. The positions and intensities of the d-d transition bands are characteristic of specific coordination environments (e.g., octahedral, tetrahedral). niscpr.res.in For lanthanide complexes, the electronic spectra can be used to calculate parameters like the nephelauxetic ratio (β), covalency (δ), and bonding parameter (b¹/²). ias.ac.in
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and Mn(II). The g-tensor values obtained from ESR spectra can provide insights into the stereochemistry and the nature of the metal-ligand bond. niscpr.res.in For example, the ESR spectrum of Cu(TH)₂(OH)₂ showed a transition characteristic of a dimeric species. niscpr.res.in
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy can be used to study the coordination of the ligand in solution. Shifts in the proton signals of the ligand upon complexation can indicate the sites of metal binding. ias.ac.in For instance, a downfield shift of the -NH₂ proton signal in the La(III) complex of L-tyrosine hydrazide confirms the coordination of the amino group. ias.ac.in
Influence of Metal Complexation on the Biological Activities of L-Tyrosine Hydrazide Derivatives
The biological activity of hydrazide compounds can be significantly altered upon complexation with metal ions. In many cases, an increase in the cytostatic effect of a hydrazide is observed when it is part of a metal complex. niscpr.res.in This has been a driving force for the synthesis of transition metal complexes of amino acid hydrazides. niscpr.res.in
For instance, copper(II) complexes of L-tyrosine hydrazide have been screened for their antifungal activity. niscpr.res.in Furthermore, studies on Schiff bases derived from L-tyrosine hydrazide have shown that the resulting metal complexes can exhibit enhanced antimicrobial activities compared to the free ligand. orientjchem.org The complexation is believed to facilitate the transport of the organic molecule across microbial cell membranes, increasing its efficacy.
Biological and Pharmacological Research Applications of L Tyrosine Hydrazide
Enzyme Inhibition and Modulation Studies
L-Tyrosine hydrazide and its derivatives have been extensively investigated for their ability to inhibit or modulate the activity of several key enzymes. This has provided valuable insights into enzyme mechanisms and has paved the way for the design of new therapeutic agents.
Tyrosinase Enzyme Inhibition: Mechanisms, Kinetics, and Structure-Activity Relationships
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the oxidation of L-tyrosine to dopaquinone. mdpi.commdpi.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors a topic of great interest in dermatology and cosmetology. mdpi.com
Hydrazide and hydrazone derivatives have shown significant potential as tyrosinase inhibitors. mdpi.comajol.info The carbonyl hydrazide moiety is believed to be crucial for inhibition, as it can form a complex with the copper ions at the active site of the tyrosinase enzyme. ajol.info
Mechanisms and Kinetics: The inhibition of tyrosinase by hydrazide derivatives often follows a reversible process. acs.org Kinetic studies, such as those using Lineweaver-Burk plots, have been employed to elucidate the mechanism of inhibition. mdpi.combrieflands.com Depending on the specific derivative, the inhibition can be competitive, non-competitive, uncompetitive, or a mixed-type. mdpi.comajol.infobrieflands.com
Competitive inhibitors bind to the active site of the free enzyme, preventing the substrate from binding. mdpi.com
Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. brieflands.com
Uncompetitive inhibitors bind only to the enzyme-substrate complex. mdpi.com
Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. ajol.inforesearchgate.net
For instance, one study found that a particular bi-heterocyclic thiazole-triazole derivative acted as a non-competitive inhibitor of tyrosinase with an inhibition constant (Ki) of 0.0057 µM. brieflands.com Another study on rotenoids isolated from Amorpha fruticosa revealed them to be competitive inhibitors of both the monophenolase and diphenolase activities of tyrosinase. acs.org
Structure-Activity Relationships (SAR): The inhibitory potency of L-tyrosine hydrazide derivatives is significantly influenced by their chemical structure. The nature and position of substituents on the aromatic rings can dramatically alter their activity. For example, in a series of 2-benzylidenehydrazine-1-carbothioamides, a derivative with a para-nitro group was a highly efficient inhibitor when L-DOPA was the substrate, while another derivative exhibited the highest inhibition with L-tyrosine as the substrate. mdpi.com This highlights that electron-withdrawing groups at the para-position of the benzyl (B1604629) moiety can enhance activity. mdpi.com
Conversely, another study on different derivatives noted that electron-donating groups led to more significant monophenolase activity, while diphenolase activity tended to decrease. mdpi.com The presence of specific functional groups, such as a resorcinol (B1680541) group, has been shown to enhance the inhibitory activity of its derivatives. mdpi.com
Table 1: Tyrosinase Inhibitory Activity of Selected Hydrazide and Other Derivatives
| Compound/Derivative | Substrate | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 2-benzylidenehydrazine-1-carbothioamide (26c) | L-DOPA | 0.05 | - | mdpi.com |
| 2-benzylidenehydrazine-1-carbothioamide (26e) | L-tyrosine | 0.027 | - | mdpi.com |
| Bi-heterocyclic thiazole-triazole derivative (7g) | - | 0.0057 (Ki) | Non-competitive | brieflands.com |
| Rotenoid (Compound 6) | L-tyrosine | 1.2 | Competitive | acs.org |
| Rotenoid (Compound 6) | L-DOPA | 9.5-21.5 | Competitive | acs.org |
| Unsubstituted Ti(IV) hydrazide complex (4a) | L-tyrosine | 4.7 ± 0.3 | - | ajol.info |
| Kojic Acid (Standard) | L-tyrosine | 25 ± 0.4 | - | ajol.info |
Lipoxygenase Enzyme Inhibition
Lipoxygenases (LOX) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids. ajol.info They are involved in inflammatory processes and have been implicated in conditions like chronic obstructive pulmonary disease and cancer. ajol.info Therefore, LOX inhibitors are being explored for their potential as anti-inflammatory and anticancer agents.
Hydrazide ligands and their metal complexes have demonstrated inhibitory activity against lipoxygenase. ajol.info A study on titanium(III) and (IV) hydrazide complexes revealed that while the hydrazide ligands themselves were active against LOX, their metal complexes showed good to moderate inhibition. ajol.info For example, unsubstituted and substituted Ti(IV) hydrazide complexes displayed moderate inhibitory activities with IC50 values in the range of 85 to 99 µM. researchgate.net The hydrazonate pharmacophore in the side chain of some benzoquinone derivatives has been identified as important for their inhibitory action against both cyclooxygenase (COX) and 5-LOX enzymes. nih.gov
Peroxidase Enzyme Inhibition
Peroxidases are heme-containing enzymes that play a role in various biological processes and have applications in clinical biochemistry and wastewater treatment. aip.org The inhibition of peroxidases is an area of active research.
Hydrazide derivatives have been investigated as inhibitors of peroxidase. aip.org For instance, a study on turnip peroxidase used para-aminobenzohydrazide (PABH)-L-Tyrosine Sepharose 4B affinity chromatography for purification and subsequent inhibition studies. aip.org Various aminobenzohydrazide derivatives have been synthesized and identified as new horseradish peroxidase (HRP) inhibitors. nih.gov In one study, 4-aminobenzohydrazide (B1664622) was shown to be a competitive inhibitor of Jerusalem artichoke peroxidase. researchgate.net The peroxidase domains of human and C. elegans Duox have been shown to be inhibited by aminobenzohydrazide. rupress.org
Modulation of Other Enzymatic Activities and Metabolic Pathways
L-Tyrosine hydrazide and its derivatives can influence other enzymatic activities and metabolic pathways beyond those already mentioned. For example, the hydrazine (B178648) derivative 3-hydroxybenzylhydrazine (B1666290) (NSD-1015) is used to inhibit aromatic L-amino acid decarboxylase (AAAD), an enzyme that metabolizes L-DOPA. nih.gov This inhibition allows for the indirect study of tyrosine hydroxylase activity. nih.gov
Furthermore, L-tyrosine metabolism itself is linked to various diseases, including cancer and cardiovascular disease. creative-proteomics.com Abnormalities in this pathway can affect glycolysis, the tricarboxylic acid cycle, and T-cell function. creative-proteomics.com While direct modulation of these broader pathways by L-Tyrosine hydrazide is not extensively detailed, its role as a precursor and an enzyme inhibitor suggests potential indirect effects. chemimpex.comcreative-proteomics.com For instance, engineered enzymes in the L-tyrosine biosynthetic pathway, such as DAHP synthase and prephenate dehydrogenase, have been modified to increase L-tyrosine production in E. coli. nih.govnih.gov
Antimicrobial and Antibacterial Activities of L-Tyrosine Hydrazide and its Derivatives
Hydrazide and hydrazone derivatives are recognized for their wide range of biological activities, including antimicrobial properties. researchgate.netresearchgate.net The presence of the azomethine group (-NHN=CH-) is often associated with these activities. researchgate.net
Numerous studies have reported the synthesis of novel hydrazide-hydrazone derivatives and their evaluation against various bacterial and fungal strains. researchgate.netmdpi.commdpi.combohrium.com For example, N'-benzylidene-4-hydroxybenzohydrazide and N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide have shown antimicrobial activity. researchgate.net In one study, a series of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid were synthesized, with one compound exhibiting very strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL. mdpi.com
The antimicrobial efficacy of these derivatives can be influenced by the nature of the substituents. For instance, the presence of halogen and methoxy (B1213986) groups on the phenyl ring of hydrazide-hydrazones can significantly impact their antimicrobial activity. mdpi.com The coupling of N-protected L-amino acids, including tyrosine, with benzoic acid and nicotinic acid hydrazides has yielded compounds that, along with their copper and cadmium complexes, exhibit antimicrobial activity comparable to ampicillin (B1664943) against S. aureus and E. coli. exlibrisgroup.com
Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives
| Derivative | Target Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 µg/mL | mdpi.com |
| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | General Bacteria | 0.48–7.81 µg/mL | mdpi.com |
| Hydrazide–hydrazone with 3-methylphenyl substituent (2) | Micrococcus luteus ATCC 10240 | 31.25 µg/mL | mdpi.com |
| Hydrazide–hydrazone with 3-chloro-4-methoxyphenyl substituent (9) | Gram-positive bacteria | 15.62 µg/mL | mdpi.com |
| Aminoguanidine hydrazones | Gram-positive bacteria (including MRSA) | from 7.8 µM | mdpi.com |
| Aminoguanidine hydrazones | Gram-negative bacteria | ≥62.5 µM | mdpi.com |
Development of Bioactive Compounds and Therapeutics
L-Tyrosine hydrazide serves as a versatile starting material for the synthesis of a wide array of bioactive compounds and potential therapeutics. chemimpex.comchemimpex.com Its ability to act as a precursor for molecules targeting neurological disorders is of particular interest. chemimpex.com Acetyl-L-tyrosine hydrazide, a related derivative, is valued for its role in peptide and protein synthesis and is being explored for its neuroprotective and cognitive-enhancing properties. chemimpex.com
The synthesis of hybrid molecules, which combine the pharmacophore of L-Tyrosine hydrazide with other bioactive scaffolds, is a promising strategy in drug discovery. acs.org For example, the creation of thiazolyl-pyrazoline conjugates has led to unified scaffolds with synergistic biological potentials. acs.org This approach allows for the development of innovative therapeutic agents with a broad spectrum of activities. The structural flexibility of hydrazide-hydrazone derivatives allows for modifications that can lead to compounds with enhanced efficacy and specificity for various biological targets, including enzymes and microbial proteins. researchgate.netmdpi.com This makes L-Tyrosine hydrazide and its analogs important building blocks in the ongoing search for new and effective treatments for a range of diseases.
Neuropharmacological Applications (e.g., Neuroprotective Agents, Cognitive Function Enhancement)
L-Tyrosine and its derivatives are recognized for their potential in neuropharmacology, primarily due to their role as precursors to key neurotransmitters like dopamine, norepinephrine, and epinephrine. drugbank.com These catecholamines are fundamental for regulating mood, stress responses, and cognitive functions such as mental alertness and memory. echemi.com Research suggests that L-Tyrosine hydrazide and its acetylated form, Acetyl-L-tyrosine hydrazide, are explored for their potential as neuroprotective agents and for cognitive enhancement. chemimpex.comchemimpex.com
The ability of some tyrosine derivatives to cross the blood-brain barrier makes them promising candidates for further investigation in neuropharmacology. chemimpex.com Studies on related halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine (DBrT), have demonstrated neuroprotective effects in both in vitro and in vivo models of brain ischemia. nih.gov This suggests a potential avenue for research into the neuroprotective capabilities of L-Tyrosine hydrazide. While direct studies on L-Tyrosine hydrazide's impact on cognitive function are emerging, the established role of its parent compound, L-tyrosine, in improving cognitive performance under stress provides a strong rationale for its investigation. fndhealth.comnih.gov
Role in Antioxidant Formulations and Protection Against Oxidative Stress
The antioxidant capacity of tyrosine and its derivatives is valuable in skincare formulations to protect against environmental damage. In the context of neurological health, oxidative stress is considered a contributing factor to the neurological dysfunction seen in conditions like hypertyrosinemia. nih.gov Studies have shown that high concentrations of L-tyrosine can induce oxidative stress in the brain of rats. nih.gov This highlights the importance of understanding the antioxidant and pro-oxidant balance of tyrosine derivatives. The investigation of L-Tyrosine hydrazide in antioxidant formulations is an active area of research, with the potential to mitigate oxidative damage in various biological systems. chemimpex.comontosight.ai
Precursor in Drug Discovery and Development Programs
L-Tyrosine hydrazide serves as a crucial precursor in the synthesis of a wide array of bioactive molecules and pharmaceuticals. chemimpex.comontosight.aichemimpex.com Its unique structure, featuring a reactive hydrazide group, allows it to participate in various chemical reactions, making it a versatile building block in medicinal chemistry. cymitquimica.com The compound is particularly valuable in the development of drugs targeting neurological disorders. chemimpex.com
The hydrazide functional group can be a key component in forming larger, more complex molecules with specific biological activities. ontosight.aicymitquimica.com This makes L-Tyrosine hydrazide an interesting candidate for studies aiming to modulate specific biochemical pathways. ontosight.ai Its role as a starting material facilitates the synthesis of novel compounds with potential therapeutic applications, contributing significantly to the advancement of drug discovery programs. ontosight.aichemimpex.com
Design and Synthesis of Peptide Mimetics and Opioid Agonists
The structural backbone of L-tyrosine is a critical pharmacophore for opioid receptor activity. This has led to the extensive use of tyrosine and its derivatives, including L-Tyrosine hydrazide, in the design and synthesis of peptide mimetics and opioid agonists. jst.go.jpnih.govresearchgate.net Peptide mimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability.
Researchers have incorporated tyrosine derivatives into various molecular scaffolds to create potent and selective opioid receptor ligands. jst.go.jpresearchgate.net For instance, the synthesis of pyrazinone ring-containing tyrosine derivatives has yielded compounds with strong binding affinity for μ-opioid receptors. jst.go.jp The hydrazide linker itself has been employed to connect opioid and cholecystokinin (B1591339) (CCK) pharmacophores, resulting in bifunctional peptides with unique pharmacological profiles. nih.gov These studies highlight the importance of the tyrosine moiety and the versatility of linkers like hydrazide in developing novel therapeutics for pain management. nih.govoup.com
Prodrug Design Strategies (e.g., Tyrosinase-Activated Prodrugs)
Prodrugs are inactive compounds that are converted into active drugs within the body, often at a specific target site. nih.gov This strategy can improve drug delivery and reduce side effects. L-Tyrosine and its derivatives are particularly suited for the design of tyrosinase-activated prodrugs, a targeted approach for treating malignant melanoma. clinmedjournals.orgresearchgate.net
Tyrosinase is an enzyme that is highly expressed in melanoma cells compared to normal cells. clinmedjournals.orgresearchgate.net This differential expression can be exploited to selectively activate a prodrug at the tumor site. The design of these prodrugs often involves linking a cytotoxic agent to a tyrosinase substrate, such as a derivative of tyrosine. clinmedjournals.org Research has explored the use of hydrazine linkers in the construction of these tyrosinase-activated prodrugs. clinmedjournals.orgnih.gov Studies have shown that the presence of phenolic substrates like N-acetyl-L-tyrosine can facilitate the tyrosinase-mediated oxidation of compounds containing a hydrazine moiety, leading to the release of the active drug. nih.govhilarispublisher.com This approach holds promise for developing more effective and targeted cancer therapies.
Comprehensive Structure-Activity Relationship (SAR) Investigations in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. ontosight.ai For L-Tyrosine hydrazide and its derivatives, SAR investigations are crucial for optimizing their therapeutic potential. ontosight.ainih.gov
By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for desired pharmacological effects. nih.gov For example, in the development of allosteric inhibitors of EYA2 tyrosine phosphatase, modifications to a hydrazide linker were shown to significantly impact inhibitor potency, indicating the importance of a rigid bond in that region. nih.gov Similarly, in the design of laccase inhibitors, SAR analysis of hydrazide-hydrazones revealed that specific substitutions on the aromatic ring were critical for binding to the enzyme's active site. nih.gov These studies underscore the importance of detailed SAR investigations to guide the rational design of more potent and selective drugs based on the L-Tyrosine hydrazide scaffold.
Supramolecular Chemistry of L Tyrosine Hydrazide Derivatives
Design and Self-Assembly of Supramolecular Materials
The self-assembly of small molecules into larger, ordered structures is a cornerstone of supramolecular chemistry, driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic effects. mdpi.comrsc.org L-tyrosine and its derivatives are particularly adept building blocks for these systems due to their amphiphilicity and the aromatic nature of the phenol (B47542) side chain, which encourages π–π stacking. acs.orgfrontiersin.org
Formation of Supramolecular Hydrogelators and Hydrogels
Supramolecular hydrogels are three-dimensional networks formed by the self-assembly of low-molecular-weight gelators that immobilize water. acs.org These materials are distinct from traditional polymer hydrogels because they are held together by reversible, non-covalent forces, which allows them to be responsive to environmental stimuli. acs.orgnih.gov
Derivatives of L-tyrosine have been successfully designed as pH-responsive hydrogelators. acs.org The self-assembly process is often driven by a combination of hydrogen bonds and π–π stacking interactions involving the aromatic rings. frontiersin.org For instance, researchers have designed amphiphiles based on L-tyrosine that form hydrogels sensitive to pH changes. acs.org The introduction of a hydrazide moiety can influence these self-assembly processes. While some peptide derivatives show a diminished tendency to self-assemble upon the addition of a C-terminal hydrazide, other systems, like those based on guanosine (B1672433) hydrazide, are known to be excellent pH-sensitive hydrogelators. nih.govacs.org Furthermore, hydrogelation can be achieved through the in situ formation of gelators via dynamic covalent chemistry, such as the reaction between a hydrazide and an aldehyde to form a hydrazone, which then self-assembles. mdpi.com
| Feature | Description | Source(s) |
| Driving Forces | Non-covalent interactions including hydrogen bonding, π–π stacking, and hydrophobic effects. | mdpi.comacs.org |
| Gelator Type | Low-molecular-weight molecules, often amphiphilic derivatives of amino acids like L-tyrosine. | acs.org |
| Key Characteristic | Formation of 3D networks that entrap water, creating the hydrogel. | acs.orgnih.gov |
| Responsiveness | Gels can be sensitive to stimuli such as pH, temperature, or enzymes due to the dynamic nature of non-covalent bonds. | acs.orgnih.gov |
| Formation Mechanism | Can occur through spontaneous self-assembly of pre-formed gelators or in situ formation of the gelator via dynamic covalent bond formation (e.g., hydrazone). | mdpi.com |
Peptide-Based Supramolecular Systems and their Hierarchical Self-Assembly
Peptides are exemplary building blocks for creating supramolecular materials due to their biocompatibility, chemical diversity, and predictable self-assembly into ordered secondary structures like β-sheets and α-helices. rsc.org The inclusion of L-tyrosine in peptide sequences is a common strategy to promote and control self-assembly. The aromatic side chain facilitates crucial π-π stacking interactions, which, along with hydrogen bonding between peptide backbones, drives the formation of nanostructures such as fibrils, ribbons, and nanotubes. frontiersin.orgfrontiersin.org
The hierarchical self-assembly process begins with the organization of individual peptide molecules into primary structures, which then associate into larger, more complex architectures. The specific morphology of the final nanostructure can be precisely controlled by the peptide sequence. For example, studies on self-assembling peptides (SAPs) have shown that the position of a tyrosine residue within the sequence dictates whether the peptides assemble into thin nanofibers or wider, rod-like flat ribbons. chemrxiv.org
While the tyrosine residue is a powerful tool for directing assembly, modifying the peptide's C-terminus with a hydrazide group can alter its assembly properties. In some cases, the introduction of a hydrazide has been observed to diminish the propensity for self-assembly, highlighting the delicate balance of intermolecular forces that govern these systems. acs.org
L-Tyrosine Hydrazide as a Building Block for Molecular Probes and Sensors
The unique structure of L-tyrosine makes it an excellent scaffold for the design of molecular probes and sensors. Its derivatives have been developed into fluorescent sensors capable of detecting specific analytes and changes in the local environment.
For example, molecular probes derived from L-tyrosine have been synthesized to act as fluorescent sensors for halide ions. rsc.orgresearchgate.net These probes demonstrate solvent-mediated differential sensing, capable of detecting iodide in one solvent system and fluoride (B91410) in another. rsc.org The same molecules can also function as reversible chromogenic pH indicators, changing color in response to pH variations. rsc.orgresearchgate.net This dual functionality in a single molecule is a significant achievement in sensor design. rsc.org
In a different application, amino acid hydrazides have been used in coordination chemistry for chiral recognition. When an amino acid hydrazide is coordinated to a ruthenium porphyrin complex, it forms a "sandwich" structure. This assembly allows for the probing of the amino acid's molecular chirality using circular dichroism spectroscopy. mdpi.com
| Sensor Type | Target Analyte / Stimulus | Principle of Operation | Source(s) |
| Fluorescent Sensor | Iodide (in aqueous methanol) | Solvent-mediated fluorescence quenching or enhancement. | rsc.orgresearchgate.net |
| Fluorescent Sensor | Fluoride (in aqueous DMSO) | Solvent-mediated fluorescence quenching or enhancement. | rsc.orgresearchgate.net |
| Chromogenic pH Indicator | pH (in DMSO) | Change in electronic structure upon protonation/deprotonation leads to a visible color change. | rsc.orgresearchgate.net |
| Chiral Probe | Molecular Chirality | Coordination of the amino acid hydrazide to a ruthenium porphyrin host creates a chiral complex detectable by circular dichroism. | mdpi.com |
Dynamic Covalent Polymerization and Development of Responsive Materials
Dynamic covalent chemistry (DCC) combines the stability of covalent bonds with the reversibility found in supramolecular systems. polymer.cn This allows for the creation of "smart" materials that can adapt their structure and properties in response to external stimuli. researchgate.netrsc.org The reaction between a hydrazide and an aldehyde to form an acylhydrazone bond is a key reversible reaction used in DCC, often employed to create pH-responsive materials. mdpi.comresearchgate.net
L-tyrosine hydrazide is an ideal building block for this purpose. Researchers have created advanced, responsive materials by conjugating L-tyrosine hydrazide to the ends of polymer chains that have aldehyde functional groups. researchgate.netrsc.org This bioconjugation via the reversible acylhydrazone linkage yields a "biodynamer"—a polymer with both biological components and the adaptive nature of dynamic covalent polymers. researchgate.netrsc.org
These L-tyrosine hydrazide-based biodynamers exhibit several key responsive behaviors:
pH and Thermo-Responsiveness : The introduction of the amino acid end-group gives the polymer a specific isoelectric point (pI = 4.70) and a lower critical solution temperature (LCST) that is dependent on pH. researchgate.netrsc.org
Tunability : The properties of the material can be tuned through chain exchange reactions, where the L-tyrosine hydrazide can be swapped with other hydrazide-containing molecules, such as biotin (B1667282) hydrazide, to introduce new functionalities like biological recognition. researchgate.netrsc.org
Versatile Scaffold : The phenolic moiety of the tyrosine residue remains available for further chemical modifications, such as HRP-catalyzed coupling reactions, allowing for the attachment of proteins or other functional groups. researchgate.netrsc.org
The kinetics of the hydrazone linkage, which can have slower association rates compared to other dynamic bonds, is a critical consideration in the design of these dynamic systems. acs.orgnih.gov This allows for the development of complex systems where multiple dynamic reactions with different rates can be orchestrated. nih.gov
| Property | Description | Significance | Source(s) |
| Core Reaction | Reversible formation of an acylhydrazone bond between L-tyrosine hydrazide and an aldehyde-functionalized polymer. | Forms a dynamic covalent polymer ("biodynamer") that is stable yet adaptable. | researchgate.netrsc.org |
| pH-Responsiveness | The polymer possesses an isoelectric point (pI) of 4.70 and exhibits a pH-dependent LCST. | The material's solubility and aggregation can be controlled by changing the pH of the environment. | researchgate.netrsc.org |
| Thermo-Responsiveness | Exhibits a Lower Critical Solution Temperature (LCST), a temperature above which it phase-separates from the solution. | Allows for temperature-triggered changes in the material's properties. | researchgate.netrsc.org |
| Tunability | Properties can be altered via chain exchange with other hydrazide molecules (e.g., biotin hydrazide). | Enables the introduction of new functions, such as specific biological recognition, post-polymerization. | rsc.org |
| Modifiability | The phenolic group of the tyrosine residue serves as a reactive handle for further chemical conjugation. | Provides a scaffold for creating multifunctional materials, such as protein-polymer bioconjugates. | researchgate.netrsc.org |
Future Directions and Research Perspectives
L-Tyrosine hydrazide, a derivative of the amino acid L-tyrosine, serves as a versatile precursor and building block in medicinal chemistry and biochemical research. chemimpex.comcymitquimica.com Its unique chemical structure, featuring a chiral center, a phenolic hydroxyl group, and a reactive hydrazide moiety, presents a foundation for the development of novel compounds and materials. Future research is poised to expand upon its potential in various scientific domains, from creating stereochemically complex molecules to designing intelligent materials and therapeutics.
Q & A
Q. What are the key synthetic methodologies for incorporating L-Tyrosine hydrazide into peptide analogs?
L-Tyrosine hydrazide is commonly used in solid-phase peptide synthesis (SPPS) and hydrazide-based ligation. For example, it can be coupled with activated esters (e.g., p-nitrophenyl esters) to construct peptide backbones. In one protocol, O-benzyl-N-(D-3-benzylthio-2-hydroxypropanoyl)-L-tyrosine hydrazide was reacted with a heptapeptide to synthesize vasopressin analogs, achieving bioactivity measurements (pressor activity: 431 i.u. mg⁻¹; uterotonic activity: 17.9 i.u. mg⁻¹) . The hydrazide method also enables liquid-phase condensation of peptide fragments, particularly for long-chain polypeptides containing cysteine residues .
Q. How does the phenolic group of L-Tyrosine hydrazide influence its reactivity in bioconjugation?
The phenolic hydroxyl group in L-Tyrosine hydrazide participates in hydrogen bonding, π-π interactions, and cation-π interactions, making it a reactive scaffold for conjugation. For instance, Schiff bases derived from L-Tyrosine hydrazide can act as thermo/pH-responsive biodynamers, enabling applications in biotechnology. The acidity of the phenolic proton allows selective functionalization under mild conditions, which is critical for preserving the integrity of sensitive biomolecules .
Q. What spectroscopic techniques are recommended for characterizing metal complexes of L-Tyrosine hydrazide?
Metal complexes (e.g., Fe(III), Ln(III)) of L-Tyrosine hydrazide derivatives are typically characterized using:
- NMR spectroscopy to confirm ligand coordination.
- UV-Vis spectroscopy to monitor charge-transfer transitions.
- ESI-MS for molecular weight determination.
- X-ray crystallography for structural elucidation (where crystallizable). For example, Fe(III) complexes of Schiff bases derived from L-Tyrosine hydrazide and vanillin exhibit distinct spectral shifts upon metal binding .
Advanced Research Questions
Q. How can L-Tyrosine hydrazide be utilized in chiral resolution of racemic mixtures?
L-Tyrosine hydrazide serves as a resolving agent in crystallization-based enantiomer separation. In the synthesis of 3,3-difluoroproline, racemic pyrrolidinone derivatives were resolved using D- and L-tyrosine hydrazide, yielding enantiopure products with >99% ee. Key factors include solvent polarity, stoichiometry, and temperature gradients during recrystallization .
Q. What experimental strategies mitigate contradictory bioactivity data in hydrazide-hydrazone derivatives?
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) can arise from variations in substituent electronegativity, steric hindrance, or metal coordination. To resolve these:
- Perform structure-activity relationship (SAR) studies by systematically modifying hydrazide side chains.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Validate results across multiple assays (e.g., broth microdilution for antimicrobial activity, MTT assays for cytotoxicity) .
Q. How do reaction conditions affect the efficiency of hydrazide-aldehyde coupling in polymer functionalization?
The coupling efficiency between L-Tyrosine hydrazide derivatives and aldehydes depends on:
- pH : Optimal reactivity occurs at pH 4–6, where the hydrazide group is protonated.
- Solvent : Aqueous buffers favor hydrophilic aldehydes; organic solvents (e.g., DMF) enhance hydrophobic reactions.
- Catalysts : Anhydrous conditions with catalytic acetic acid improve yields. This methodology is scalable for synthesizing functionalized polymers with bioconjugation capabilities .
Q. What mechanisms underlie the enzyme inhibition properties of hydrazide analogs?
Hydrazide derivatives inhibit enzymes like myeloperoxidase (MPO) via covalent modification of active-site residues. For example, benzoic acid hydrazide reacts with MPO’s heme-binding domain, releasing a (heme b)-LC fragment. Mechanistic studies involve LC-MS/MS peptide mapping to identify modified amino acids (e.g., histidine or lysine residues) and quantify adduct formation using isotopic labeling .
Methodological Considerations
Q. How to optimize microwave-assisted synthesis of hydrazide derivatives?
Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes). For galloyl hydrazide synthesis:
- Use a 1:1 molar ratio of gallic acid and hydrazine hydrate.
- Irradiate at 100°C for 15–20 minutes in ethanol.
- Monitor completion via TLC (ethyl acetate:hexane, 3:7). This method achieves >90% yield with minimal side products .
Q. What protocols ensure reproducibility in hydrazide-based peptide ligation?
Critical steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
